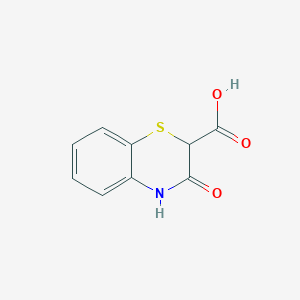
Guanidine, 2-cyano-1-(3-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 2-cyano-1-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds This compound is characterized by the presence of a cyano group and a pyridyl group attached to the guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, 2-cyano-1-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method includes the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods: Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of transition metal catalysis, such as palladium-catalyzed cascade reactions, provides a high yield of guanidine derivatives . The choice of catalysts and reaction conditions can significantly impact the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Guanidine, 2-cyano-1-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Guanidine, 2-cyano-1-(3-pyridyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of guanidine, 2-cyano-1-(3-pyridyl)- involves its interaction with specific molecular targets:
Cellular Metabolism: The compound inhibits nicotinamide phosphoribosyl transferase, affecting cellular metabolism.
Signaling Pathways: It interferes with NF-κB signaling, which plays a role in inflammation and cancer.
Neurotransmission: Guanidine compounds can enhance the release of acetylcholine, affecting nerve impulse transmission.
類似化合物との比較
N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine: Known for its anti-hypertensive properties.
N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine: Used as a histamine-II receptor antagonist.
Uniqueness: Guanidine, 2-cyano-1-(3-pyridyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit key enzymes and signaling pathways makes it a valuable compound in medicinal chemistry.
特性
CAS番号 |
67026-32-8 |
|---|---|
分子式 |
C7H7N5 |
分子量 |
161.16 g/mol |
IUPAC名 |
1-cyano-2-pyridin-3-ylguanidine |
InChI |
InChI=1S/C7H7N5/c8-5-11-7(9)12-6-2-1-3-10-4-6/h1-4H,(H3,9,11,12) |
InChIキー |
VBKOBCGEDSEGCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N=C(N)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



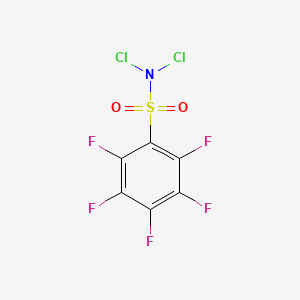
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
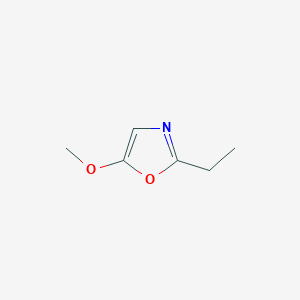

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
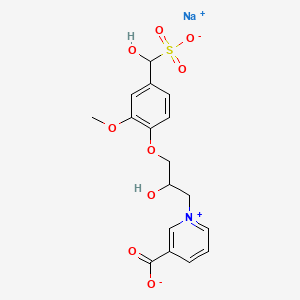
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
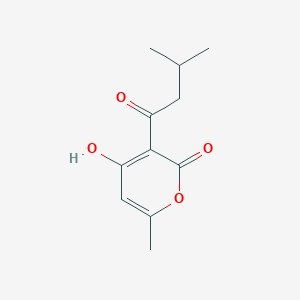
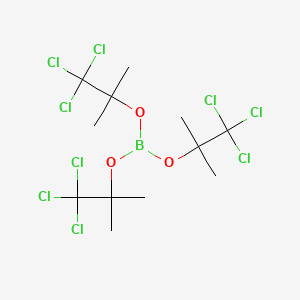
![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
